4-Nitrophenoxyacetonitrile

Descripción

Crystallographic Analysis and Bonding Configuration

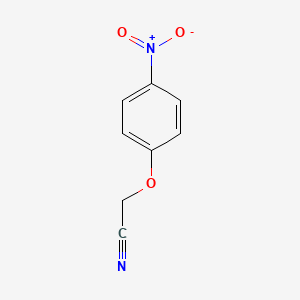

The crystallographic characterization of this compound reveals important insights into its molecular geometry and intermolecular interactions. The compound adopts a specific spatial arrangement that optimizes both intramolecular and intermolecular forces. The SMILES representation N#CCOC1=CC=C(N+=O)C=C1 indicates the connectivity pattern, where the acetonitrile group is attached to the para-nitrophenyl ring through an ether oxygen atom. This structural arrangement creates a unique electronic environment that influences the compound's physical and chemical properties.

The molecular structure of this compound can be analyzed in terms of its key geometric parameters and bonding characteristics. The para-nitrophenyl group maintains planarity typical of substituted benzene rings, while the ether linkage introduces rotational flexibility around the C-O-C bond system. The acetonitrile group, being linear in nature due to the triple bond character of the C≡N functionality, extends from the ether oxygen in a manner that influences the overall molecular dipole moment and intermolecular interactions.

Comparative analysis with related nitrophenyl compounds provides context for understanding the structural features of this compound. Studies on nitrophenylacetonitrile isomers have shown that the relative positions of nitro and cyano groups significantly influence molecular geometry and crystal packing. In the case of this compound, the ether linkage introduces additional conformational flexibility compared to direct carbon-carbon bonded analogs, potentially affecting crystal structure and intermolecular hydrogen bonding patterns.

The electron-withdrawing nature of both the nitro and cyano groups creates a highly polarized molecular environment. This electronic configuration influences bond lengths and angles throughout the molecule, particularly affecting the phenyl ring geometry and the C-O ether bond characteristics. The para-positioning of the nitro group relative to the ether linkage creates a symmetric electron distribution that may influence crystal packing arrangements and intermolecular interactions.

Electronic Structure Studies via Density Functional Theory Calculations

Theoretical investigations using density functional theory methods provide valuable insights into the electronic structure and properties of this compound. The electronic configuration of this compound is characterized by the interplay between multiple electron-withdrawing groups and the aromatic system. The nitro group at the para position and the cyano group connected through the ether linkage create a complex electronic environment that affects molecular orbital distributions and energy levels.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of this compound reflect the strong electron-withdrawing nature of both functional groups. The nitro group contributes significant electronegativity to the system, while the nitrile group further enhances the electron-deficient character of the molecule. This electronic structure influences the compound's reactivity patterns and spectroscopic properties.

Charge distribution analysis reveals that the nitro group carries substantial negative charge on the oxygen atoms, while the aromatic carbon atoms exhibit varying degrees of positive charge depending on their proximity to the electron-withdrawing substituents. The ether oxygen serves as an important electronic bridge, facilitating charge transfer between the aromatic system and the acetonitrile moiety. This electronic delocalization contributes to the overall stability of the molecular structure.

The dipole moment calculations for this compound indicate a significant molecular polarity arising from the asymmetric distribution of electron-withdrawing groups. The vectorial addition of individual bond dipoles results in a net molecular dipole that influences intermolecular interactions and solubility characteristics. The magnitude and direction of this dipole moment are critical factors in determining the compound's behavior in various chemical environments.

Comparative Conformational Analysis with Ortho and Meta-Nitro Isomers

The conformational behavior of this compound can be better understood through comparison with its positional isomers, particularly the ortho and meta-nitrophenoxy derivatives. While specific crystallographic data for all three isomers of nitrophenoxyacetonitrile may be limited, insights can be drawn from studies of related nitrophenylacetonitrile compounds that demonstrate significant conformational differences based on substituent positioning.

Studies on nitrophenylacetonitrile isomers have revealed distinct conformational preferences depending on the relative positions of the nitro and cyano groups. For ortho-nitrophenylacetonitrile, the phenyl-nitro torsion angle was found to be -19.83°, while the phenyl-cyanomethyl torsion angle reached -62.27°. In contrast, the para-nitro isomer exhibited much smaller torsion angles, with phenyl-nitro and phenyl-cyanomethyl angles of -2.88° and -16.75°, respectively. These data suggest that steric interactions in the ortho position lead to significant molecular distortion compared to the para configuration.

The meta-nitrophenylacetonitrile structure showed intermediate conformational characteristics, with phenyl-nitro and phenyl-cyanomethyl torsion angles of -5.69° and -147.99°, respectively. This pattern suggests that this compound, with its para-substitution pattern, likely adopts a relatively planar conformation with minimal steric hindrance between the nitro group and the ether-linked acetonitrile moiety.

The conformational preferences of nitrophenoxyacetonitrile isomers are influenced by several factors including steric interactions, electronic effects, and intermolecular hydrogen bonding capabilities. The para-isomer (this compound) benefits from the maximum separation between the bulky nitro group and the acetonitrile functionality, resulting in reduced steric strain and potentially enhanced molecular stability.

| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer (this compound) |

|---|---|---|---|

| Steric Hindrance | High | Moderate | Low |

| Molecular Planarity | Distorted | Moderately distorted | Near-planar |

| Electronic Conjugation | Limited | Moderate | Enhanced |

| Intermolecular Interactions | Complex | Intermediate | Optimized |

The electronic effects also play a crucial role in determining conformational preferences. The para-substitution pattern in this compound allows for optimal electronic communication between the nitro group and the aromatic system, potentially enhancing π-electron delocalization. This electronic stabilization contributes to the conformational stability and influences the compound's chemical reactivity and physical properties.

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRYXZNUOFIXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187526 | |

| Record name | 4-Nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33901-46-1 | |

| Record name | 2-(4-Nitrophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33901-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033901461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of Phenylacetonitrile

A patented method describes the nitration of phenylacetonitrile to produce p-nitrophenylacetonitrile (4-nitrophenoxyacetonitrile) using a mixed acid nitrating agent composed of nitric acid, phosphoric acid, and sulfuric acid. The process is conducted under controlled low temperatures to enhance selectivity and yield.

| Reagent | Concentration / Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitric acid (65%) | 1 mol | 10-15 (mixing) | - | - |

| Phosphoric acid (85%) | 0.65 mol | 10-15 (mixing) | - | - |

| Sulfuric acid (98%) | 1.49 mol | 10-15 (mixing) | - | - |

| Phenylacetonitrile (98%) | 1 mol (to nitric acid 1.145 mol) | 15-20 | 2.5 | 70.5 |

Process summary:

- The nitrating agent is prepared by mixing nitric acid, phosphoric acid, and sulfuric acid at 10-15°C.

- Phenylacetonitrile is slowly added to the nitrating agent, maintaining 15-20°C for 2.5 hours.

- The reaction mixture is filtered, washed with water, recrystallized from ethanol-water, and dried to yield pale yellow needle-like crystals of this compound.

- The method achieves a yield of approximately 70.5%, which is higher than previously reported yields (~65%) and is environmentally friendly due to minimal NOx emissions and energy-saving conditions (no heating required, only moderate cooling).

Nucleophilic Substitution Using o-Nitrophenol Derivatives

Another approach involves the synthesis of o-nitrophenoxyacetone intermediates, which can be further transformed into related compounds. Although this method is more commonly applied to ortho-substituted derivatives, it provides insight into related synthetic strategies.

Typical reaction conditions for o-nitrophenoxyacetone preparation:

| Reagent | Amount / Moles | Conditions | Yield (%) |

|---|---|---|---|

| o-Nitrophenol | 421.6 g (3.006 moles) | Heated with agitation at 65°C | - |

| Chloroacetone | 297.8 g (3.09 moles) | 5 hours at 65°C | - |

| Sodium bromide | 37.2 g (0.3615 moles) | - | - |

| Sodium bicarbonate | 277.2 g (3.3 moles) | - | - |

| Tributylmethylammonium chloride (TBMAC) | 21.8 g (0.0647 moles) | - | - |

| Toluene | 829 g | - | - |

- After reaction and workup, o-nitrophenoxyacetone is obtained in high yield (~95.9% relative to o-nitrophenol).

- This intermediate can be hydrogenated under pressure with platinum catalyst to yield further derivatives.

While this method is more specific to ortho-nitro derivatives, it demonstrates the utility of phenoxyacetonitrile intermediates in complex synthesis.

Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts

A research article reports a facile route involving reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using iron and acetic acid, yielding benzoxazinone derivatives. This method indirectly relates to the preparation of nitrophenoxyacetonitrile intermediates by providing a pathway to transform nitrophenoxyacetonitrile derivatives into heterocyclic compounds.

- The reaction proceeds under mild conditions with good to excellent yields.

- This method highlights the synthetic versatility of nitrophenoxyacetonitrile compounds in organic synthesis.

| Method | Key Features | Yield (%) | Environmental Impact | Industrial Applicability |

|---|---|---|---|---|

| Mixed acid nitration of phenylacetonitrile | Controlled low temperature, no heating required, moderate cooling | 70.5 | Minimal NOx emission, energy-saving | High, scalable, environmentally friendly |

| Nucleophilic substitution (o-nitrophenol + chloroacetone) | Multi-step, requires catalyst hydrogenation | ~95.9 (intermediate) | Uses organic solvents, catalyst recycling needed | Suitable for complex derivatives synthesis |

| Reductive cyclization (Fe/AcOH) | Mild conditions, good yields for heterocyclic products | Good to excellent | Uses iron, mild reagents | Useful for downstream transformations |

- The nitration method using a mixed acid system (nitric, phosphoric, sulfuric acids) is notable for its high selectivity towards the para-nitro product and improved yield compared to literature methods.

- The reaction conditions avoid heating, reducing energy consumption and environmental impact.

- The product purity is confirmed by IR, UV, and NMR characterization.

- The nucleophilic substitution method, while yielding high amounts of intermediates, involves more complex workup and catalyst use.

- Reductive cyclization methods expand the utility of nitrophenoxyacetonitrile derivatives but are more relevant to downstream synthetic applications.

The preparation of this compound is most efficiently achieved via controlled nitration of phenylacetonitrile using a mixed acid nitrating agent under mild temperature conditions, yielding approximately 70.5% product with environmental and energy-saving advantages. Alternative methods involving nucleophilic substitution and reductive cyclization provide routes to related intermediates and derivatives but are more complex and less direct for the target compound. The nitration method stands out for industrial applicability due to its simplicity, yield, and eco-friendly profile.

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophenoxyacetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 4-Aminophenoxyacetonitrile.

Substitution: Various substituted phenoxyacetonitriles.

Hydrolysis: 4-Nitrophenoxyacetic acid or 4-nitrophenoxyacetamide.

Aplicaciones Científicas De Investigación

Synthesis and Properties

4-Nitrophenoxyacetonitrile can be synthesized through various methods, primarily involving nitration processes. Notably, a new preparation technology has been developed that utilizes a combination of nitric acid, phosphoric acid, and sulfuric acid to achieve a yield of approximately 70.5% without the release of nitrogen dioxide (NO2), enhancing environmental safety .

Physical Properties:

- Appearance: Cream to yellow crystalline powder

- Melting Point: 114 to 118 °C

- Purity: ≥97.5% by GC analysis .

Pharmaceutical Applications

This compound serves as an essential intermediate in the synthesis of several pharmaceutical compounds:

- Beta-Blockers: It is used in the synthesis of atenolol, a medication for treating high blood pressure and heart-related conditions.

- Antidepressants: The compound is also involved in the production of venlafaxine, an antidepressant used to treat major depressive disorder and anxiety disorders .

Agrochemical Applications

The compound plays a role in the development of various agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides due to their efficacy in controlling pests while minimizing environmental impact.

Material Science Applications

In materials science, this compound is explored for its potential use in liquid crystal displays (LCDs). Its chemical structure allows for the modification of liquid crystal properties, making it suitable for advanced display technologies.

Case Studies

-

Synthesis of Atenolol:

- A study highlighted the efficient synthesis of atenolol using this compound as an intermediate. The process demonstrated high yields and purity levels, showcasing the compound's utility in pharmaceutical manufacturing.

-

Development of Eco-Friendly Pesticides:

- Research focused on the application of this compound derivatives in creating environmentally friendly pesticides. The findings indicated that these compounds effectively reduced pest populations while being less toxic to non-target species.

-

Liquid Crystal Research:

- A case study investigated the incorporation of this compound into liquid crystal formulations. The results showed improved thermal stability and responsiveness to electric fields, indicating its potential for next-generation display applications.

Mecanismo De Acción

The mechanism of action of 4-nitrophenoxyacetonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 4-Nitrophenoxyacetonitrile are compared below with related nitriles, nitroaromatics, and intermediates. Key differentiating factors include substituent positions, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

*Note: CAS for 4-Nitrophenylacetonitrile inferred from and . †Estimated logP values based on structural analogs; explicit data unavailable in provided sources.

Key Findings:

Structural Differences: this compound features a phenoxy linker between the nitro group and nitrile, distinguishing it from 4-Nitrophenylacetonitrile, where the nitro group is directly attached to the benzene ring adjacent to the nitrile .

Physicochemical Properties: The logP of this compound (1.497) is comparable to 4-Nitroanisole (1.56), suggesting similar solubility profiles. Both compounds are less polar than nitrophenethylamine derivatives, which lack nitrile groups .

Reactivity and Applications: Nitriles like this compound are pivotal in synthesizing heterocycles (e.g., triazoles, pyrimidines) due to their ability to form carbon-nitrogen bonds . In contrast, 4-Nitrophenethylamine HCl is used in biochemical assays, leveraging its amine group for conjugation reactions rather than nitrile reactivity .

Synthetic Utility: this compound’s ether linkage enables modular synthesis of complex molecules, whereas 3-Nitrophenylacetonitrile’s meta-substitution directs electrophilic attacks to specific positions .

Actividad Biológica

4-Nitrophenoxyacetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, often involving the reaction of 4-nitrophenol with acetonitrile under specific conditions. The compound exhibits a molecular formula of C₈H₆N₂O₂ and is characterized by its nitro group, which significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.14 g/mol |

| Boiling Point | 295 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines, including A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC₅₀ values lower than those of standard chemotherapeutic agents like Doxorubicin.

- Case Study Findings :

Antioxidant Activity

In addition to anticancer properties, this compound derivatives have exhibited antioxidant activities. The DPPH radical scavenging assay revealed that some compounds possess significant radical scavenging capabilities.

- Key Findings :

The mechanisms underlying the biological activity of this compound involve interactions at the molecular level with specific proteins and enzymes. Molecular docking studies suggest that these compounds can effectively bind to target proteins associated with cancer progression and oxidative stress.

- Binding Affinity :

Toxicological Aspects

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Studies indicate that it may exhibit acute toxicity and irritant properties, necessitating careful handling and further investigation into its safety profile .

Table 2: Toxicological Data Summary

| Toxicity Type | Description |

|---|---|

| Acute Toxicity | Yes |

| Irritant | Yes |

| Safety Handling | Requires precautions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Nitrophenoxyacetonitrile, and how can purity (>95%) be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-nitrophenol and haloacetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization requires rigorous purification steps, such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (>95% by area) .

Q. How should researchers troubleshoot low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from incomplete substitution due to poor leaving-group reactivity or competing side reactions (e.g., hydrolysis of the nitrile group). Mitigate this by:

- Using anhydrous solvents (e.g., DMF dried over molecular sieves).

- Increasing reaction temperature (60–80°C) with reflux.

- Employing phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.

Validate intermediates via FT-IR (C≡N stretch at ~2250 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aromatic substitution patterns (ortho/para coupling in ¹H NMR) and nitrile presence (¹³C signal at ~115 ppm).

- FT-IR : Identify C≡N (2250 cm⁻¹) and nitro (1520, 1350 cm⁻¹) functional groups.

- Mass Spectrometry (EI-MS) : Validate molecular ion peak at m/z 192 [M]⁺.

Cross-reference with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Discrepancies arise from nitro-group redox sensitivity and nitrile hydrolysis. Design controlled experiments to:

- Measure kinetic stability via UV-Vis (λmax ~400 nm for nitroarenes) under acidic (pH 2–4) vs. alkaline (pH 10–12) conditions.

- Use LC-MS to detect hydrolysis byproducts (e.g., 4-nitrophenoxyacetic acid).

- Apply Arrhenius analysis to quantify activation energy for degradation pathways. Reference studies on analogous nitroaromatics (e.g., 4-nitrophenyl esters) for mechanistic insights .

Q. What strategies validate the role of this compound as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Cyclization Reactions : React with hydrazines to form pyrazole derivatives; monitor via in-situ ¹H NMR.

- Catalytic Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl boronic acids to the nitrile group.

- Mechanistic Probes : Isotopic labeling (¹⁵N-nitrophenol) to track nitro-group retention in products.

Compare yields and regioselectivity with computational docking studies (e.g., Gaussian for transition-state modeling) .

Q. How can researchers address spectral anomalies (e.g., unexpected splitting in NMR) for this compound derivatives?

- Methodological Answer : Anomalies may arise from tautomerism, paramagnetic impurities, or diastereomerism.

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).

- COSY/NOESY : Assign coupling networks to distinguish rotational isomers.

- X-ray Crystallography : Resolve solid-state conformation and compare with solution-phase data.

Cross-validate with DFT-optimized geometries .

Methodological Best Practices

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

- Guidelines :

- Standardize solvent purity (HPLC-grade) and degas solvents to eliminate O₂ interference.

- Use calibrated spectrophotometers with quartz cuvettes for UV-Vis kinetics.

- Report reaction metrics (e.g., turnover frequency, TOF) with error bars from triplicate trials.

Reference IUPAC protocols for kinetic data reporting .

Q. How should researchers present raw data for publications involving this compound?

- Guidelines :

- Tables : Include retention times (HPLC), integration ratios (NMR), and crystallographic parameters (CCDC codes).

- Appendices : Archive raw spectral data (e.g., .jdx files for IR, .mnova for NMR).

- Uncertainty Analysis : Calculate %RSD for replicate measurements and propagate errors in derived parameters (e.g., rate constants).

Follow Journal of Medicinal Chemistry standards for transparency .

Cross-Disciplinary Applications

Q. What interdisciplinary opportunities exist for this compound in materials science?

- Advanced Methodology :

- Polymer Chemistry : Incorporate into acrylonitrile copolymers for nitro-functionalized materials; analyze thermal stability via TGA (decomposition >200°C).

- Surface Modification : Graft onto silica nanoparticles via silane linkers; confirm via XPS (N 1s peak at 406 eV).

Compare with nitrocellulose derivatives for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.